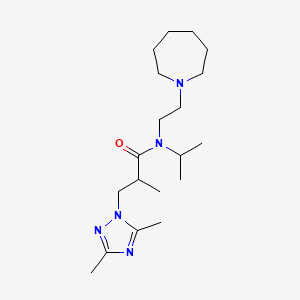
N-(4-butylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea
Overview
Description
N-(4-butylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea, also known as BPTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPTU is a thiourea derivative that has a unique chemical structure, and its synthesis and mechanism of action have been the subject of numerous studies.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea involves its binding to specific enzymes and proteins, leading to the inhibition of their activity. N-(4-butylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea has been shown to bind to the active site of carbonic anhydrase and urease, preventing the catalytic activity of these enzymes. N-(4-butylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea has also been shown to interact with certain receptors in the brain, leading to its potential use as a therapeutic agent for the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea has been shown to exhibit various biochemical and physiological effects, including its inhibitory activity against certain enzymes and proteins. N-(4-butylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea has also been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic applications. N-(4-butylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
N-(4-butylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea has several advantages for use in lab experiments, including its high purity and stability, and its well-characterized chemical structure. However, N-(4-butylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea also has some limitations, including its low solubility in water and some organic solvents, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(4-butylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea, including its further optimization as a therapeutic agent for the treatment of various diseases. N-(4-butylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea may also be studied for its potential use as a diagnostic tool for certain diseases, as well as its potential use in various industrial applications. Further research is also needed to fully understand the mechanism of action of N-(4-butylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea and its potential interactions with other enzymes and proteins.
Scientific Research Applications
N-(4-butylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea has been studied for its potential applications in various scientific research fields such as medicinal chemistry, biochemistry, and pharmacology. N-(4-butylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea has been shown to exhibit potent inhibitory activity against certain enzymes such as carbonic anhydrase and urease, which are involved in various physiological processes. N-(4-butylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
properties
IUPAC Name |
1-(4-butylphenyl)-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3S2/c1-2-3-6-13-9-11-14(12-10-13)19-17(22)21-18-20-15-7-4-5-8-16(15)23-18/h9-12H,2-8H2,1H3,(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFXHTWWIRNWJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NC2=NC3=C(S2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butylphenyl)-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-bromophenyl)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4287170.png)







![N-(4-ethylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4287219.png)

![2-[4-(2-furylmethyl)-1-piperazinyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4287241.png)
![N-cyclopentyl-2-{[4-methyl-5-(5-methyl-4-phenyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4287242.png)

